N-Cbz-S-(4-methoxybenzyl)-L-cysteine
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Overview
Description
Z-CYS(PMEOBZL)-OH is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is particularly interesting due to its unique structure, which includes a protecting group that makes it useful in peptide synthesis and protein science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-CYS(PMEOBZL)-OH involves the protection of the thiol group of cysteine. This is typically achieved using various protecting groups that can be selectively removed under specific conditions. The synthetic route often includes steps such as esterification, amidation, and selective deprotection .
Industrial Production Methods
Industrial production of Z-CYS(PMEOBZL)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification .
Chemical Reactions Analysis
Types of Reactions
Z-CYS(PMEOBZL)-OH undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The protecting group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various acids and bases for selective deprotection.
Major Products
The major products formed from these reactions include disulfides, free thiols, and deprotected cysteine derivatives .
Scientific Research Applications
Z-CYS(PMEOBZL)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Plays a role in studying protein folding and function.
Industry: Used in the production of various biotechnological products.
Mechanism of Action
The mechanism of action of Z-CYS(PMEOBZL)-OH involves its ability to protect the thiol group of cysteine, thereby preventing unwanted reactions during peptide synthesis. This protection is crucial for the selective formation of disulfide bonds, which are essential for the structural integrity and function of many proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cysteine derivatives with different protecting groups, such as:
- N-Acetylcysteine (NAC)
- S-Methylcysteine
- S-Benzylcysteine
Uniqueness
What sets Z-CYS(PMEOBZL)-OH apart is its specific protecting group, which offers unique advantages in terms of stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Biological Activity
N-Cbz-S-(4-methoxybenzyl)-L-cysteine is a cysteine derivative notable for its structural complexity and potential biological activities. This compound features a carbobenzyloxy (Cbz) protecting group and a 4-methoxybenzyl side chain, which enhances its stability and reactivity in biochemical applications. The following sections explore its biological activities, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C₁₃H₁₅NO₃S
- Molecular Weight : 271.33 g/mol
- Structural Features :
- Cbz protecting group enhances stability.
- 4-methoxybenzyl side chain increases lipophilicity, affecting solubility and biological interactions.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity. It can donate electrons to neutralize free radicals, thus protecting cells from oxidative stress. This property is crucial in various biological contexts, including inflammation and aging processes.
2. Enzyme Inhibition
This compound may inhibit cysteine proteases, enzymes that play a critical role in various biological processes such as protein degradation and cell signaling. By inhibiting these enzymes, this compound could potentially regulate pathological conditions associated with excessive protease activity.
Research Findings
Recent studies have focused on the interactions of this compound with various proteins and enzymes. These interactions are critical for understanding its potential therapeutic applications:
- Case Study : A study demonstrated that derivatives of cysteine can modulate the activity of thioredoxin reductases, which are essential for maintaining cellular redox balance. The presence of the methoxy group in this compound may enhance its interaction with these enzymes, suggesting a possible role in redox signaling pathways .
Comparative Analysis with Related Compounds
The following table outlines the structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Benzyloxycarbonyl-L-cysteine | L-cysteine with benzyloxycarbonyl protection | Lacks methoxy substitution; less lipophilic |
S-benzyl-L-cysteine | L-cysteine with benzyl side chain | Simpler structure; no Cbz protection |
N-Cbz-S-(3-methoxyphenyl)-L-cysteine | Similar structure with a different methoxy position | Different electronic properties due to methoxy position |
N-Cbz-S-phenyl-L-cysteine | L-cysteine with phenyl side chain | More hydrophobic; different biological activity |
This compound stands out due to its unique combination of protecting groups and substituents that enhance its solubility and reactivity compared to similar compounds. This makes it particularly useful in biochemical applications where both stability and reactivity are critical.
Potential Applications
Given its biological activities, this compound holds promise for various applications:
- Therapeutic Development : Its ability to inhibit cysteine proteases suggests potential use in developing drugs for diseases where these enzymes are implicated.
- Antioxidant Formulations : Its antioxidant properties may be harnessed in formulations aimed at reducing oxidative stress in various conditions.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVJYICKMMKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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